N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide
Description
Properties
Molecular Formula |
C7H9ClN4O |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide |
InChI |
InChI=1S/C7H9ClN4O/c8-6-2-1-5(11-12-6)7(13)10-4-3-9/h1-2H,3-4,9H2,(H,10,13) |
InChI Key |
XUTGPBATQDIXLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C(=O)NCCN)Cl |
Origin of Product |
United States |
Preparation Methods
Procedure
-
- Ethylenediamine (1.2 equiv) is added dropwise, and the reaction is stirred for 12–18 hours at room temperature.
| Parameter | Value/Reagent | Source |
|---|---|---|
| Coupling Agent | HATU | |
| Base | DIPEA | |
| Solvent | DMF | |
| Yield | 72–85% |
Acid Chloride Intermediate Route
This two-step approach involves converting the carboxylic acid to its reactive acid chloride before amidation.
Step 1: Synthesis of 6-Chloropyridazine-3-carbonyl Chloride
- Reagents : Thionyl chloride (3.0 equiv), catalytic DMF.
- Conditions : Reflux at 70°C for 3 hours.
- Workup : Excess thionyl chloride is removed under vacuum, yielding the acid chloride as a pale-yellow solid.
Step 2: Amidation with Ethylenediamine
- The acid chloride (1.0 equiv) is dissolved in THF.
- Ethylenediamine (1.5 equiv) is added at 0°C, followed by triethylamine (2.0 equiv).
- The reaction is stirred for 2 hours at room temperature.
- Purification : Recrystallization from ethanol/water (1:1) affords the product.
| Parameter | Value/Reagent | Source |
|---|---|---|
| Acid Chloride Agent | Thionyl chloride | |
| Solvent | THF | |
| Yield | 68–75% |
Optimization and Key Findings
Critical Reaction Parameters
- Temperature : Reactions performed at 25–70°C show minimal side-product formation.
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates and yields.
- Stoichiometry : A 1.2:1 molar ratio of amine to carboxylic acid minimizes unreacted starting material.
Spectroscopic Validation
- ¹H NMR : Characteristic peaks at δ 8.18 (d, J=9.6 Hz, pyridazine-H), 3.55 (t, J=6.0 Hz, -NHCH₂CH₂NH₂).
- LC-MS : [M+H]⁺ at m/z 201.1 (calc. 201.62).
Comparative Analysis of Methods
Applications and Derivatives
- Biological Probes : Used as intermediates in autotaxin inhibitors for anticancer research.
- Structural Modifications : The aminoethyl side chain allows further functionalization (e.g., peptide conjugates).
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines or alcohols.
Condensation Reactions: The amino and carboxamide groups can participate in condensation reactions to form imines, amides, or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, thiourea, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines or alcohols.
Scientific Research Applications
Inhibition of RAGE-Mediated Diseases
N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide has been identified as a compound that can inhibit the interaction between the receptor for advanced glycation end products (RAGE) and its ligands. RAGE is implicated in several pathological conditions, including:
- Diabetes-related complications : Such as nephropathy and retinopathy.
- Neurodegenerative diseases : Including Alzheimer's disease.
- Chronic inflammatory conditions : Such as atherosclerosis.
Research indicates that compounds like this compound can serve as effective inhibitors, potentially leading to therapeutic advancements in these areas .
Antiviral Activity
Recent studies have highlighted the compound's potential antiviral properties. It has been screened against various viruses, including dengue virus (DENV), where it demonstrated significant inhibition of viral replication. The half-maximal effective concentration (EC50) for related compounds was found to be low, indicating high potency against DENV and other flaviviruses like West Nile virus and Zika virus .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have revealed key structural components necessary for its activity against viral replication, particularly targeting post-entry steps in the viral life cycle .
RAGE Inhibition in Diabetic Complications
A study conducted on diabetic models demonstrated that treatment with this compound resulted in reduced vascular permeability and inflammation, which are critical factors in diabetic complications .
Antiviral Efficacy Against Flaviviruses
In a controlled laboratory setting, this compound was tested alongside other compounds for its antiviral activity against DENV. Results indicated that it significantly decreased infectious particle production without cytotoxic effects on host cells, underscoring its potential as a therapeutic agent .
Conclusion and Future Directions
This compound shows promise in various applications within medicinal chemistry, particularly in treating RAGE-mediated diseases and viral infections. Future research should focus on further elucidating its mechanisms of action, optimizing its structure for enhanced efficacy, and conducting clinical trials to assess its therapeutic potential in humans.
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. Specific pathways may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyridazine Derivatives
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| N-(2-Aminoethyl)-6-chloropyridazine-3-carboxamide | Pyridazine | 6-Cl, 3-carboxamide, 2-aminoethyl | ~229.66* | Chlorine, carboxamide, primary amine |
| 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine | Pyridazine | 6-Cl, 3-amine, 2-methoxyphenyl | 265.71 | Chlorine, methoxy, aromatic amine |
| Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | Imidazo[1,2-b]pyridazine | 6-Cl, 2-ester | 225.63 | Chlorine, ester, fused imidazole |
| N-Methyl-3-[(3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl)carbamoyl]-... | Thieno[2,3-b]pyridine | Multiple cyano, ethoxy, phenyl | ~700–750† | Cyano, ethoxy, carboxamide |
*Calculated based on molecular formula (C₇H₁₀ClN₅O).
†Range inferred from analogs in .
- Imidazo[1,2-b]pyridazine () introduces a fused imidazole ring, increasing aromaticity and rigidity, which may improve binding to flat enzymatic pockets . Thieno[2,3-b]pyridine () replaces pyridazine with a sulfur-containing fused ring, altering electronic distribution and redox properties .
- Substituent Effects: The 2-aminoethyl group in the target compound provides a primary amine for salt formation or hydrogen bonding, contrasting with the 2-methoxyphenyl group in ’s compound, which adds lipophilicity and steric bulk . Chlorine at the 6-position is conserved across analogs (e.g., ’s ethyl 6-chloroimidazo...carboxylate), enhancing electrophilicity for nucleophilic substitution reactions .
Biological Activity
N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their diverse biological activities. Its structure can be described as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 201.64 g/mol
- Functional Groups : Contains an amino group, a carboxamide group, and a chlorinated pyridazine ring.
Antitumor Activity
Research has indicated that derivatives of pyridazine compounds exhibit antitumor properties. In particular, studies have shown that modifications in the pyridazine structure can lead to enhanced cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC value of 5.9 µg/mL against A549 lung carcinoma cells, suggesting that similar derivatives may possess comparable activity .
Antimicrobial Effects
The antimicrobial potential of this compound has been explored in various studies. Compounds with similar structures have shown effectiveness against bacterial strains, indicating that this compound may also exhibit significant antibacterial properties. For example, derivatives synthesized from 3-amino-6-chloropyridazine have been reported to possess notable antibacterial activity .
Neuroprotective Effects
Neuroprotection is another area where this compound may play a role. Compounds with similar scaffolds have been studied for their ability to protect neuronal cells from apoptosis induced by oxidative stress. A related compound was noted for its neuroprotective activity at concentrations as low as 3 µM, attributed to its antioxidative properties .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been suggested:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to induce cell cycle arrest and promote apoptosis in cancer cells.
- Antioxidative Mechanisms : The neuroprotective effects may be linked to the compound's ability to scavenge free radicals and reduce oxidative stress in neuronal cells.
- Signal Transduction Pathways : Some studies suggest that pyridazine derivatives can modulate signaling pathways involved in cell growth and survival, such as the STAT3 pathway .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
